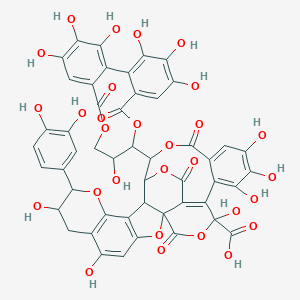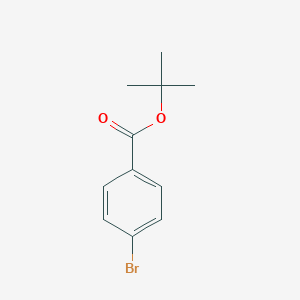
Tert-butyl-4-brombenzoat
Übersicht
Beschreibung
Tert-butyl 4-bromobenzoate is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used as a building block in organic synthesis due to its reactivity and stability .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-bromobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Safety and Hazards
Tert-butyl 4-bromobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Zukünftige Richtungen
Tert-butyl 4-bromobenzoate is primarily used for research and development purposes . It can be used as a building block for the synthesis of various biologically active compounds . The future directions of this compound largely depend on the advancements in the field of organic synthesis and the discovery of new biologically active compounds.
Wirkmechanismus
Target of Action
Tert-butyl 4-bromobenzoate is an organic compound . It is primarily used as a reagent and intermediate in organic synthesis . The specific targets of this compound depend on the context of the synthesis it is being used in.
Mode of Action
The compound interacts with its targets through chemical reactions. The specific mode of action depends on the type of reaction it is involved in. For instance, it can participate in esterification reactions to form new compounds .
Biochemical Pathways
Tert-butyl 4-bromobenzoate is involved in various biochemical pathways depending on the specific synthesis process it is used in. It serves as a building block for the synthesis of various biologically active compounds .
Result of Action
The result of Tert-butyl 4-bromobenzoate’s action is the formation of new compounds. It is used as a building block in the synthesis of various biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-butyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the synthesis of tert-butyl 4-bromobenzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the esterification of 4-bromobenzoic acid with tert-butyl alcohol under controlled temperature and pressure conditions .
Types of Reactions:
Substitution Reactions: Tert-butyl 4-bromobenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to tert-butyl 4-aminobenzoate using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Nucleophilic Substitution: Products such as tert-butyl 4-azidobenzoate or tert-butyl 4-thiocyanatobenzoate.
Reduction: Tert-butyl 4-aminobenzoate.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 4-fluorobenzoate: Contains a fluorine atom, leading to distinct electronic effects and reactivity compared to tert-butyl 4-bromobenzoate.
Tert-butyl 4-iodobenzoate: The presence of an iodine atom results in different steric and electronic properties, affecting its reactivity in various chemical reactions.
Uniqueness: Tert-butyl 4-bromobenzoate is unique due to the balance of steric hindrance and electronic effects imparted by the bromine atom. This balance makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Eigenschaften
IUPAC Name |
tert-butyl 4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJJYXUCGYOXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462722 | |
| Record name | Tert-butyl 4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59247-47-1 | |
| Record name | Tert-butyl 4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-benzoic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using tert-butyl 4-bromobenzoate in the synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate?
A1: Tert-butyl 4-bromobenzoate serves as a crucial starting material in this synthesis. The bromine atom in the para position to the ester group acts as a leaving group in the palladium-catalyzed amination reaction. This allows for the introduction of various amine groups to the benzene ring, ultimately leading to the formation of N-substituted derivatives of tert-butyl 4-aminobenzoate. []
Q2: What are the advantages of using a palladium catalyst in this specific reaction?
A2: Palladium catalysts, specifically PdCl2 with P(o-tolyl)3 in this case, are known for their efficiency in mediating cross-coupling reactions, including aminations. [] The palladium catalyst facilitates the formation of a carbon-nitrogen bond between the tert-butyl 4-bromobenzoate and the amine reactant. This catalytic approach offers several advantages, such as milder reaction conditions, higher yields, and improved selectivity compared to alternative synthetic routes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
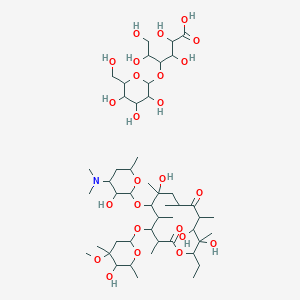
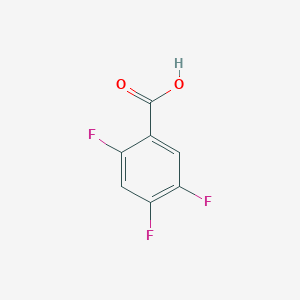


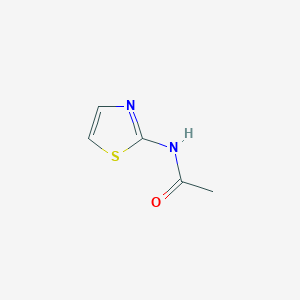
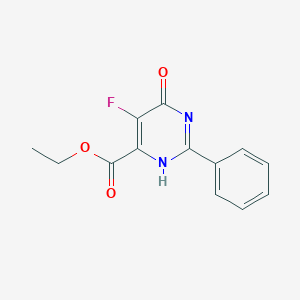
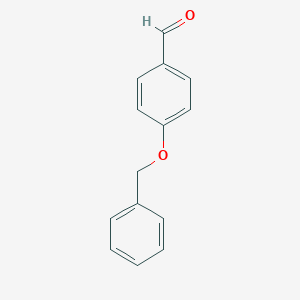

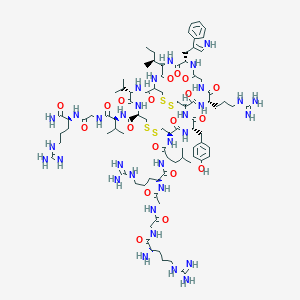
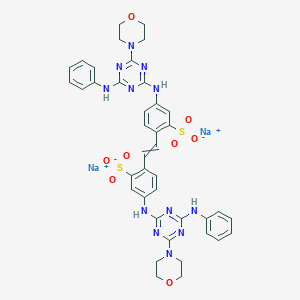

![(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester](/img/structure/B125266.png)
